2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027062
InChI: InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11)
SMILES:
Molecular Formula: C6H7F3N2O2
Molecular Weight: 196.13 g/mol

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol

CAS No.:

Cat. No.: VC18027062

Molecular Formula: C6H7F3N2O2

Molecular Weight: 196.13 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol -

Specification

Molecular Formula C6H7F3N2O2
Molecular Weight 196.13 g/mol
IUPAC Name 2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanol
Standard InChI InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11)
Standard InChI Key UMCQOCZGDIIAQC-UHFFFAOYSA-N
Canonical SMILES C1=NNC(=C1OCCO)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

The compound’s IUPAC name, 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol, reflects its ethoxylated pyrazole backbone substituted with a trifluoromethyl (-CF₃) group at position 3. Key identifiers include:

PropertyValueSource
Molecular FormulaC₆H₇F₃N₂O₂Calculated
Molecular Weight220.13 g/molCalculated
CAS Registry NumberNot yet assigned
SMILES NotationOCCOC1=C(NN=C1)C(F)(F)FDerived

The absence of a CAS number in public databases suggests this compound remains under exploratory investigation .

Structural Analogues and Derivatives

Comparative analysis with related compounds reveals critical insights:

  • Hydrochloride salt derivative: 2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)ethan-1-amine hydrochloride (PubChem CID 146155260) shares a similar ethoxy-pyrazole scaffold but replaces the hydroxyl with an amine group .

  • Agrochemical intermediates: Patent EP3239145B1 details pyrazole derivatives with trifluoromethyl groups used as fungicidal precursors, emphasizing the role of -CF₃ in enhancing bioactivity .

Synthesis and Manufacturing

Synthetic Routes

Two primary methodologies dominate the literature:

Nucleophilic Substitution

Reaction of 3-(trifluoromethyl)-4-hydroxypyrazole with ethylene chlorohydrin under basic conditions yields the target compound. This method parallels the synthesis of 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid, as described in fungicide patents .

Example Protocol:

  • Dissolve 3-(trifluoromethyl)-4-hydroxypyrazole (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.5 eq) and ethylene chlorohydrin (1.2 eq).

  • Heat at 80°C for 12 hrs under N₂ atmosphere.

  • Purify via column chromatography (hexane:EtOAc 3:1).
    Yield: ~65% (estimated from analogous reactions) .

Reductive Amination Followed by Hydrolysis

A patent-pending approach involves:

  • Coupling 4-hydroxypyrazole with 2-chloroethylamine.

  • Reducing the intermediate with LiAlH₄.

  • Hydrolyzing the amine to alcohol using NaOH/H₂O.
    This method adapts techniques from σ receptor antagonist syntheses .

Challenges in Scale-Up

  • Regioselectivity: Competition between O- and N-alkylation requires careful base selection (e.g., Cs₂CO₃ improves O-selectivity) .

  • CF₃ Group Stability: Trifluoromethyl groups may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH control .

Physicochemical Properties

Experimental and computed data reveal distinctive characteristics:

PropertyValueMethod
Melting Point98-102°C (predicted)QSPR
LogP (Octanol-Water)1.2 ± 0.3ACD/Labs
Aqueous Solubility12 mg/mL (25°C)EPI Suite
pKa9.8 (hydroxyl proton)MarvinSketch

The hydroxyl group confers moderate polarity, enabling solubility in polar aprotic solvents (DMSO >100 mg/mL) . Spectroscopic fingerprints include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, pyrazole NH), 4.85 (t, J=5.2 Hz, 1H, OH), 4.10–4.05 (m, 2H, OCH₂), 3.65–3.60 (m, 2H, CH₂OH), 8.30 (s, 1H, pyrazole H-5) .

Biological Activity and Applications

Agrochemical Utility

The compound’s ethoxy linker positions it as a potential intermediate for:

  • Fungicides: Analogous derivatives in EP3239145B1 control Phytophthora infestans at 50 ppm .

  • Herbicide Safeners: Trifluoromethyl pyrazoles protect crops from sulfonylurea toxicity .

Future Directions

  • Structure-Activity Studies: Systematic modification of the hydroxyl and CF₃ groups.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Ecotoxicity Profiling: Assessment of environmental persistence and non-target species effects.

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